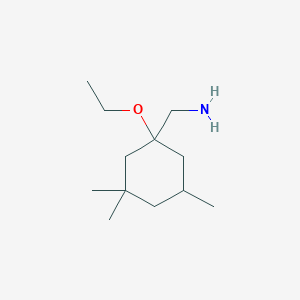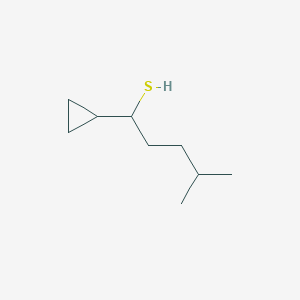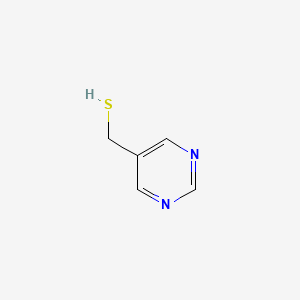
(Pyrimidin-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyrimidin-5-yl)methanethiol is a heterocyclic compound containing a pyrimidine ring substituted with a methanethiol group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrimidin-5-yl)methanethiol typically involves the introduction of a methanethiol group to a pyrimidine ring. One common method is the reaction of 5-bromopyrimidine with sodium methanethiolate under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methanethiol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(Pyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Addition: Electrophiles like bromine and iodine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted pyrimidine derivatives.
Addition: Halogenated pyrimidine derivatives.
科学的研究の応用
Chemistry
(Pyrimidin-5-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pyrimidine-based drugs and agrochemicals .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful for probing active sites and studying protein function .
Medicine
Pyrimidine derivatives are known for their activity against a wide range of diseases, and this compound serves as a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
作用機序
The mechanism of action of (Pyrimidin-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Uniqueness
(Pyrimidin-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine.
特性
分子式 |
C5H6N2S |
|---|---|
分子量 |
126.18 g/mol |
IUPAC名 |
pyrimidin-5-ylmethanethiol |
InChI |
InChI=1S/C5H6N2S/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 |
InChIキー |
DQEABWXWDXCLDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


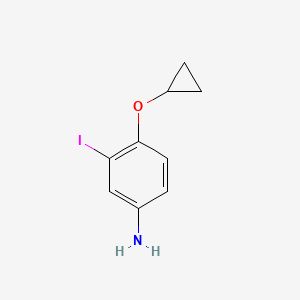


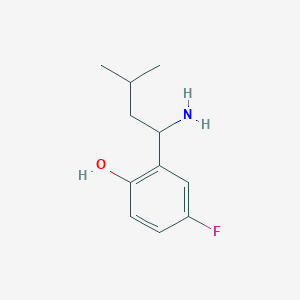

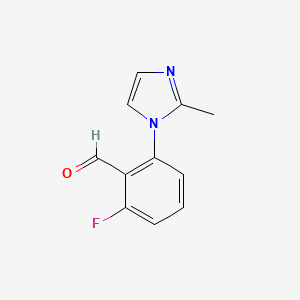
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
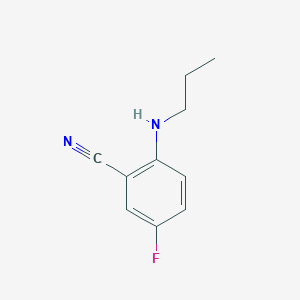
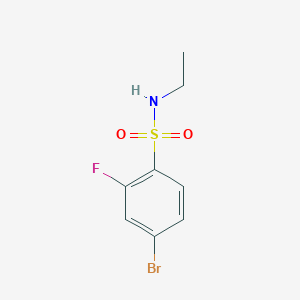
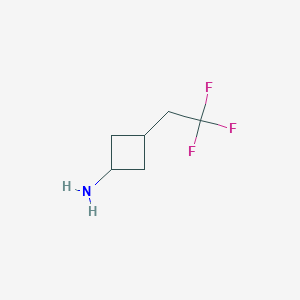
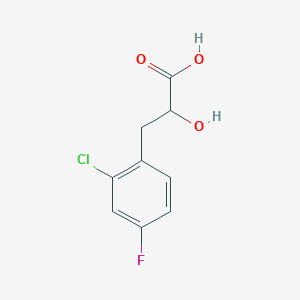
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
